- Reaction of ketone enolates with copper dichloride. Synthesis of 1,4-diketonesJournal of the American Chemical Society, 1975, 97(10), 2912-14,
Cas no 926-26-1 (Butanedioic acid, bis(1,1-dimethylethyl) ester)

926-26-1 structure
Nombre del producto:Butanedioic acid, bis(1,1-dimethylethyl) ester
Número CAS:926-26-1
MF:C12H22O4
Megavatios:230.300684452057
MDL:MFCD00127979
CID:753099
Butanedioic acid, bis(1,1-dimethylethyl) ester Propiedades químicas y físicas
Nombre e identificación
-
- Butanedioic acid, bis(1,1-dimethylethyl) ester
- ditert-butyl butanedioate
- Butanedioic acid, bis(1,1-dimethylethyl) ester (9CI)
- Succinic acid, di-tert-butyl ester (7CI, 8CI)
- Bis(1,1-dimethylethyl) succinate
- Di-tert-butyl succinate
-
- MDL: MFCD00127979
- Renchi: 1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3
- Clave inchi: GOORECODRBZTKF-UHFFFAOYSA-N
- Sonrisas: O=C(CCC(OC(C)(C)C)=O)OC(C)(C)C
Propiedades experimentales
- Denso: 0.9874 (rough estimate)
- Punto de fusión: 36-37°
Butanedioic acid, bis(1,1-dimethylethyl) ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12240-50g |
butanedioic acid, bis(1,1-dimethylethyl) ester |
926-26-1 | 95% | 50g |
$1811 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16515-250mg |
Di-tert-butyl succinate |
926-26-1 | 95% | 250mg |
¥253.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-1g |
Di-tert-butyl succinate |
926-26-1 | 96% | 1g |
¥786.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-10g |
Di-tert-butyl succinate |
926-26-1 | 96% | 10g |
¥4728.00 | 2024-04-25 | |
Chemenu | CM542539-1g |
Di-tert-butyl succinate |
926-26-1 | 95%+ | 1g |
$181 | 2023-02-01 | |
eNovation Chemicals LLC | Y0996855-5g |
ditert-butyl butanedioate |
926-26-1 | 95% | 5g |
$700 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-25g |
Di-tert-butyl succinate |
926-26-1 | 96% | 25g |
¥10726.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230977-100mg |
Di-tert-butyl succinate |
926-26-1 | 96% | 100mg |
¥381.00 | 2024-04-25 | |
1PlusChem | 1P01H45K-5g |
Butanedioic acid, bis(1,1-dimethylethyl) ester |
926-26-1 | 95% | 5g |
$207.00 | 2024-04-20 | |
abcr | AB495264-250mg |
Di-t-butyl succinate; . |
926-26-1 | 250mg |
€154.90 | 2024-04-16 |
Butanedioic acid, bis(1,1-dimethylethyl) ester Métodos de producción
Synthetic Routes 1
Condiciones de reacción
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- A convenient preparation of tert-butyl estersSynthesis, 1983, (2), 135-6,
Synthetic Routes 3
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: tert-Butyl bromoacetate
Referencia
- A Reformatsky reagent. Carbon-carbon bonds formation by substitution reactionsSynthetic Communications, 1983, 13(6), 523-30,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Zinc ; 1 h, rt
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- 3-Alkyl-1,2-cyclopentanediones by Negishi cross-coupling of a 3-bromo-1,2-cyclopentanedione silyl enol ether with alkylzinc reagents: an approach to 2-substituted carboxylic acid γ-lactones, homocitric and lycoperdic acidsTetrahedron, 2015, 71(49), 9313-9320,
Synthetic Routes 6
Synthetic Routes 7
Condiciones de reacción
Referencia
- General preparative method for the esterification of carboxylic acids with isobutene in the presence of tert-butanolBulletin de la Societe Chimique de France, 1974, (12), 2985-6,
Synthetic Routes 8
Condiciones de reacción
Referencia
- Self-condensation of α-oxo esters under Stobbe condensation conditionsJournal of Organic Chemistry, 1968, 33(2), 838-40,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether ; reflux; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of novel peptide nucleic acid monomers and oligomers with increased thymidine specificity, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Toluene ; 8 h, reflux
Referencia
- Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalystsCatalysis Letters, 2005, 101(1-2), 87-91,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Lithium diisopropylamide
Referencia
- The reaction of lithium α-lithiocarboxylates (dianions of carboxylic acids) or α-lithiocarboxylic esters (ester enolates) with α-halocarboxylic esters or lithium α-halocarboxylatesSynthesis, 1980, (9), 710-13,
Synthetic Routes 14
Condiciones de reacción
Referencia
- Reaction of ester enolates with copper(II) salts. Synthesis of substituted succinate estersJournal of the American Chemical Society, 1971, 93(18), 4605-6,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 30 min, rt
1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ; 10 min, rt
1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ; 10 min, rt
Referencia
- Copper-catalyzed homodimerization of nitronates and enolates under an oxygen atmosphereOrganometallics, 2012, 31(22), 7816-7818,
Synthetic Routes 16
Condiciones de reacción
Referencia
- Dicarboxylate ester from an alkane and carbon monoxide, European Patent Organization, , ,
Synthetic Routes 17
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Synthesis of peptide nucleic acid monomers and triple-helix forming oligomers with non-standard bases for thymidine targeting in nucleic acid hybridization, United States, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- 1,8-naphthyridin-2(1H)-ones - novel bicyclic and tricyclic analogues of thymine in peptide nucleic acids (PNAs)European Journal of Organic Chemistry, 2001, (9), 1781-1790,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Process for the preparation of diesters of alkanedioic acids, European Patent Organization, , ,
Synthetic Routes 20
Condiciones de reacción
Referencia
- Ester enolates. II. Preparation of di- and tetrasubstituted succinate estersSynthesis, 1975, (6), 396-7,
Butanedioic acid, bis(1,1-dimethylethyl) ester Raw materials
- 2-(tert-Butyldimethylsilyloxy)-3-bromo-2-cyclopentene-1-one
- Dimethyl succinate
- [bis(tert-butoxy)methyl]dimethylamine
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- Succinic anhydride
- butanedioic acid
Butanedioic acid, bis(1,1-dimethylethyl) ester Preparation Products
Butanedioic acid, bis(1,1-dimethylethyl) ester Literatura relevante
-
1. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetateC. A. Bunton,J. L. Wood J. Chem. Soc. 1955 1522
-
Phil Liebing,Florian Oehler,Juliane Witzorke,Marten Schmeide CrystEngComm 2020 22 7838
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:926-26-1)Butanedioic acid, bis(1,1-dimethylethyl) ester

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):232.0/437.0